molecular formula C8H15F2NO2S B6949240 N-[(3,3-difluorocyclopentyl)methyl]-N-methylmethanesulfonamide

N-[(3,3-difluorocyclopentyl)methyl]-N-methylmethanesulfonamide

Cat. No.: B6949240
M. Wt: 227.27 g/mol
InChI Key: OSAXVODLQOXRBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,3-difluorocyclopentyl)methyl]-N-methylmethanesulfonamide is a synthetic organic compound characterized by the presence of a difluorocyclopentyl group attached to a methanesulfonamide moiety

Properties

IUPAC Name

N-[(3,3-difluorocyclopentyl)methyl]-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2NO2S/c1-11(14(2,12)13)6-7-3-4-8(9,10)5-7/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAXVODLQOXRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCC(C1)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,3-difluorocyclopentyl)methyl]-N-methylmethanesulfonamide typically involves the following steps:

  • Formation of the Difluorocyclopentyl Intermediate: : The starting material, cyclopentane, undergoes fluorination to introduce two fluorine atoms, resulting in 3,3-difluorocyclopentane. This step often requires the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

  • Alkylation: : The difluorocyclopentyl intermediate is then subjected to alkylation with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate (K2CO3) to form the corresponding difluorocyclopentyl

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